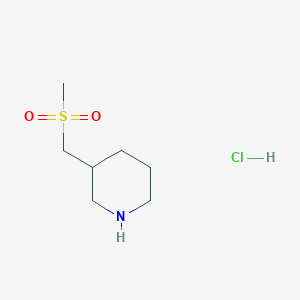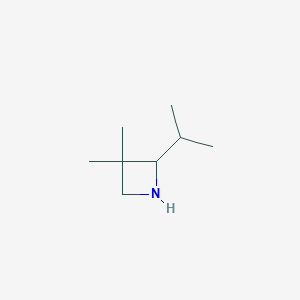
3-(Methanesulfonylmethyl)piperidine hydrochloride
Descripción general
Descripción
3-(Methanesulfonylmethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1216110-40-5 . It has a molecular weight of 213.73 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-11(9,10)6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Anaerobic Oxidation of Methane (AOM) Studies
The compound is indirectly related to the study of anaerobic oxidation of methane (AOM) in marine environments, a process crucial for methane regulation. Research has identified specific lipid biomarker signatures for chemotaxonomic identification of microbial communities mediating AOM. These lipid signatures differentiate among various methanotrophic archaea and their sulfate-reducing bacterial partners, providing insights into the biochemical pathways and environmental impact of methane metabolism in marine ecosystems (Niemann & Elvert, 2008).
Photocatalysis and Photosensitization for Sulfur Compound Oxidation
Research has explored the use of photocatalysis and photosensitization for the oxidation of reduced sulfur compounds like methanethiol, dimethyl sulfide, and dimethyldisulfide. These compounds are by-products of various industrial processes and their oxidation is crucial for reducing harmful effects. The study reviews different photocatalytic processes, comparing the efficiency of various materials and process parameters, and highlighting the role of 3-(Methanesulfonylmethyl)piperidine hydrochloride-related compounds in the oxidation processes (Cantau et al., 2007).
Industrial Applications of Related Sulfamic Compounds
Sulfamic acid and related compounds, including 3-(Methanesulfonylmethyl)piperidine hydrochloride, are highlighted for their utility in industrial cleaning and as corrosion inhibitors. They are considered environmentally friendly alternatives for the removal of scales and metal oxide deposits from metal and ceramic surfaces. The review emphasizes the role of these compounds in different concentrations and formulations for various industrial applications (Verma & Quraishi, 2022).
Synthesis of N-heterocycles via Sulfinimines
The compound is closely related to chiral sulfinamides, known for their role in the stereoselective synthesis of amines and their derivatives. The review covers the use of tert-butanesulfinamide, a compound with similarities to 3-(Methanesulfonylmethyl)piperidine hydrochloride, in asymmetric N-heterocycle synthesis via sulfinimines. It highlights the methodology's access to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, key components in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Safety And Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, compounds like 3-(Methanesulfonylmethyl)piperidine hydrochloride could have potential applications in drug design and pharmaceutical research.
Propiedades
IUPAC Name |
3-(methylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBLOLUPTLXODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methanesulfonylmethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)

![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)

![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)


![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)
